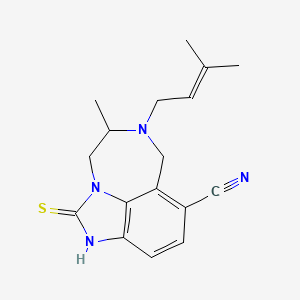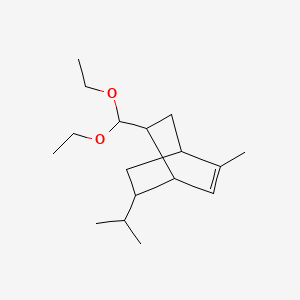
5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(222)oct-2-ene is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its unique three-dimensional framework that imparts distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene typically involves multiple steps, starting from simpler bicyclic precursors. One common method involves the [2 + 2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core. Subsequent functionalization steps introduce the diethoxymethyl, methyl, and isopropyl groups under controlled conditions, often using reagents like diethyl ether and isopropyl bromide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent production at a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in the presence of a catalyst or under UV light to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic chemistry or material science applications.
Applications De Recherche Scientifique
5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism by which 5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A simpler analog without the functional groups.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: A larger bicyclic system with additional carbon atoms
Uniqueness
5-(Diethoxymethyl)-2-methyl-8-(1-methylethyl)bicyclo(2.2.2)oct-2-ene is unique due to its specific functional groups and the resulting chemical properties. The presence of diethoxymethyl, methyl, and isopropyl groups imparts distinct reactivity and potential for diverse applications, setting it apart from other bicyclic compounds.
Propriétés
Numéro CAS |
84963-24-6 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
5-(diethoxymethyl)-2-methyl-8-propan-2-ylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C17H30O2/c1-6-18-17(19-7-2)16-10-13-9-14(11(3)4)15(16)8-12(13)5/h8,11,13-17H,6-7,9-10H2,1-5H3 |
Clé InChI |
SFEGCELBBKPZAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1CC2CC(C1C=C2C)C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


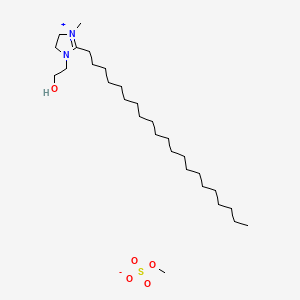

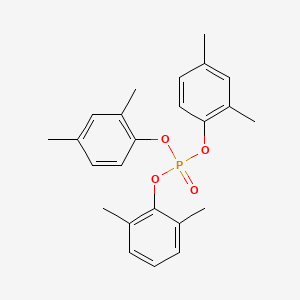
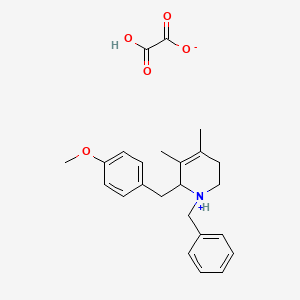
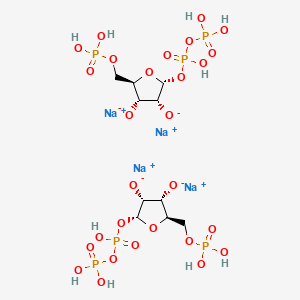

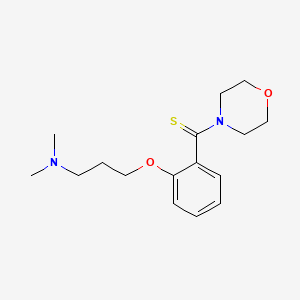

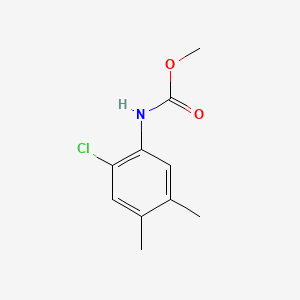
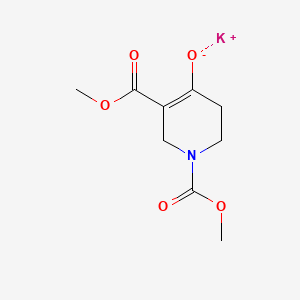
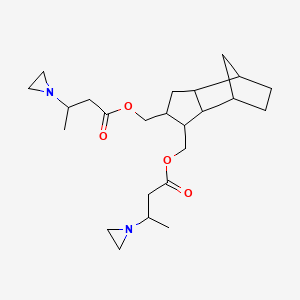

![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
